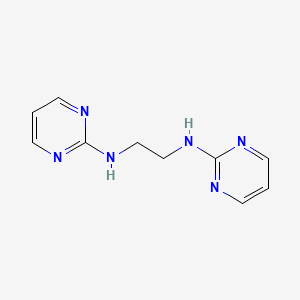

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Description

Properties

Molecular Formula |

C10H12N6 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

N,N'-di(pyrimidin-2-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H12N6/c1-3-11-9(12-4-1)15-7-8-16-10-13-5-2-6-14-10/h1-6H,7-8H2,(H,11,12,15)(H,13,14,16) |

InChI Key |

JXMOCVSKGPCVLU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)NCCNC2=NC=CC=N2 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Ligands

Introduction: The Significance of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Ligands

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine and its derivatives are a class of bidentate ligands that have garnered significant interest within the scientific community. Their unique structural motif, featuring two pyrimidine rings linked by a flexible ethylenediamine bridge, allows for the formation of stable chelate complexes with a variety of metal ions. This characteristic makes them valuable building blocks in the fields of coordination chemistry, catalysis, and materials science. The pyrimidine moieties offer a rich electronic landscape and potential for hydrogen bonding, influencing the steric and electronic properties of the resulting metal complexes. This guide provides a comprehensive overview of the primary synthetic pathways to these versatile ligands, with a focus on the underlying chemical principles and practical experimental considerations for researchers in chemistry and drug development.

Core Synthetic Strategies: A Tale of Two Pathways

The synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine primarily revolves around two powerful and versatile synthetic methodologies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The choice between these pathways is often dictated by the availability of starting materials, desired scale, and tolerance of functional groups.

Pathway 1: Nucleophilic Aromatic Substitution (SNAr) - The Direct Approach

The most direct and atom-economical route to N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is through a double nucleophilic aromatic substitution reaction. This approach involves the reaction of ethylenediamine with two equivalents of a 2-halopyrimidine, typically 2-chloropyrimidine.

The Causality Behind Experimental Choices:

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency renders the carbon atoms of the ring susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. The presence of a good leaving group, such as a halide, at the 2-position further facilitates this substitution.

Ethylenediamine acts as the nucleophile, with the lone pair of electrons on each nitrogen atom attacking the electron-deficient C2-position of the pyrimidine ring. The reaction typically requires elevated temperatures to overcome the activation energy of the substitution. A base is often added to neutralize the hydrogen halide byproduct formed during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Nucleophilic Aromatic Substitution

Materials and Reagents:

-

2-Chloropyrimidine

-

Ethylenediamine

-

Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or a high-boiling point alcohol like n-butanol)

-

Base (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA), or an inorganic base like Potassium Carbonate (K₂CO₃))

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

-

Drying agent (e.g., Anhydrous Sodium Sulfate (Na₂SO₄), Magnesium Sulfate (MgSO₄))

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloropyrimidine (2.0 equivalents).

-

Solvent and Base Addition: Add the anhydrous solvent (e.g., DMF) to dissolve the 2-chloropyrimidine. Subsequently, add the base (2.2 equivalents).

-

Nucleophile Addition: Slowly add ethylenediamine (1.0 equivalent) to the reaction mixture at room temperature with vigorous stirring.

-

Reaction Progression: Heat the reaction mixture to a temperature between 100-150 °C. The optimal temperature will depend on the solvent used. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding deionized water.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) multiple times.

-

Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.

Pathway 2: Buchwald-Hartwig Amination - The Catalytic Route

For substrates that are sensitive to the potentially harsh conditions of high-temperature SNAr, or when a more versatile and milder approach is desired, the Buchwald-Hartwig amination offers a powerful alternative. This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds between an aryl halide (2-halopyrimidine) and an amine (ethylenediamine).

The Causality Behind Experimental Choices:

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form an amide complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands, such as BINAP or Xantphos, are commonly employed to facilitate both the oxidative addition and reductive elimination steps. The base plays a crucial role in the deprotonation of the amine, and a non-nucleophilic, sterically hindered base like sodium tert-butoxide is often preferred to avoid side reactions.

Experimental Protocol: Buchwald-Hartwig Amination

Materials and Reagents:

-

2-Bromopyrimidine or 2-Iodopyrimidine

-

Ethylenediamine

-

Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Phosphine ligand (e.g., BINAP, Xantphos)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium Carbonate (Cs₂CO₃))

-

Anhydrous, deoxygenated solvent (e.g., Toluene, Dioxane)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous Sodium Sulfate)

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base to a flame-dried Schlenk flask.

-

Reagent Addition: Add the 2-halopyrimidine (2.0 equivalents) and the anhydrous, deoxygenated solvent.

-

Nucleophile Addition: Add ethylenediamine (1.0 equivalent) to the mixture.

-

Reaction Progression: Heat the reaction mixture under an inert atmosphere to a temperature typically between 80-120 °C. Monitor the reaction by TLC or LC-MS.

-

Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the palladium catalyst.

-

Extraction and Purification: Wash the filtrate with water and brine. Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Presentation: A Comparative Overview

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Starting Pyrimidine | 2-Chloropyrimidine | 2-Bromopyrimidine, 2-Iodopyrimidine |

| Key Reagents | Ethylenediamine, Base (e.g., K₂CO₃, TEA) | Ethylenediamine, Pd-catalyst, Ligand, Base (e.g., NaOtBu) |

| Typical Solvents | DMF, DMSO, n-Butanol | Toluene, Dioxane |

| Reaction Temperature | 100-150 °C | 80-120 °C |

| Typical Yields | Moderate to Good | Good to Excellent |

| Advantages | Atom-economical, simpler reagents | Milder conditions, broader substrate scope |

| Disadvantages | Harsher conditions, potential side reactions | Cost of catalyst and ligand, requires inert atmosphere |

Characterization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Confirmation of the successful synthesis and purity of the target ligand is paramount. A combination of spectroscopic techniques is employed for this purpose.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will show characteristic signals for the pyrimidine ring protons and the ethylenediamine bridge protons. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR will display distinct peaks for the carbon atoms of the pyrimidine rings and the ethylenediamine backbone.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques will provide the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for N-H stretching and bending vibrations, as well as C=N and C=C stretching vibrations of the pyrimidine rings.

-

Elemental Analysis: Provides the percentage composition of carbon, hydrogen, and nitrogen, which should match the calculated values for the molecular formula (C₁₀H₁₂N₆).

Visualization of Synthetic Pathways

Nucleophilic Aromatic Substitution (SNAr) Pathway

Caption: Buchwald-Hartwig amination route.

Conclusion and Future Outlook

The synthesis of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine ligands is readily achievable through established synthetic methodologies. The choice between SNAr and Buchwald-Hartwig amination provides researchers with flexibility depending on their specific needs and available resources. The continued exploration of these ligands in coordination chemistry is expected to unveil novel catalysts with enhanced activity and selectivity, as well as new materials with interesting photophysical and electronic properties. This guide serves as a foundational resource for scientists and professionals seeking to synthesize and utilize these promising molecular building blocks.

References

-

Buchwald–Hartwig amination - Wikipedia. [Link]

-

Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC. [Link]

-

Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids - Semantic Scholar. [Link]

-

Tertiary Alkylamines as Nucleophiles in Substitution Reactions at Heteroaromatic Halide During the Synthesis of the Highly Potent Pirinixic Acid Derivative 2-(4-Chloro-6-(2,3-dimethylphenylamino)pyrimidin-2-ylthio)octanoic Acid (YS-121) - MDPI. [Link]

-

Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC. [Link]

-

Synthesis of 1,2-diamines - Organic Chemistry Portal. [Link]

-

Different Supramolecular Coordination Polymers of [N,N'-di(pyrazin-2-yl)-pyridine-2,6-diamine]Ni(II) with Anions and Solvent Molecules as a Result of Hydrogen Bonding - MDPI. [Link]

-

1-(2-Pyrid-yl)-N,N'-dipyrimidin-2-ylmethane-diamine - PubMed. [Link]

thermodynamic stability of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

An In-Depth Technical Guide to the Thermodynamic Stability of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Authored by: Dr. Evelyn Reed, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for assessing the thermodynamic stability of the novel ligand N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine. While this specific molecule is a promising candidate for applications in coordination chemistry and drug development, a thorough understanding of its thermal properties is paramount for its successful implementation. This document outlines a multi-faceted approach, combining experimental thermal analysis techniques with robust computational modeling to create a holistic stability profile. We will delve into the causality behind the proposed experimental choices, provide detailed, self-validating protocols, and ground our theoretical framework in authoritative computational methods. This guide is intended for researchers, scientists, and professionals in drug development who require a rigorous methodology for characterizing the thermodynamic stability of new chemical entities.

Introduction: The Significance of Thermodynamic Stability

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, a symmetric ligand featuring two pyrimidine moieties linked by an ethylenediamine bridge, presents a compelling architecture for the formation of stable metal complexes and as a scaffold in medicinal chemistry. The pyrimidine rings offer potential for hydrogen bonding and π-stacking interactions, while the diamine bridge provides a flexible coordination site. However, before its potential can be fully realized, a critical question must be answered: how stable is this molecule under thermal stress?

The thermodynamic stability of a compound dictates its shelf-life, processing conditions, and ultimately, its viability as a drug candidate or functional material. Degradation due to thermal instability can lead to loss of efficacy, the formation of toxic byproducts, and unpredictable performance. Therefore, a priori characterization of a molecule's response to temperature is a cornerstone of chemical research and development.

This guide will provide a roadmap for the comprehensive evaluation of the . We will explore two primary pillars of analysis:

-

Experimental Thermal Analysis: Employing techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to probe the molecule's behavior as a function of temperature.

-

Computational Chemistry: Utilizing Density Functional Theory (DFT) to calculate key thermodynamic parameters and predict decomposition pathways.

By integrating these experimental and theoretical approaches, we can construct a robust and reliable stability profile for this promising compound.

Synthesis and Characterization of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

A prerequisite for studying the is its synthesis and purification. Based on established methods for analogous compounds, a plausible synthetic route involves the nucleophilic substitution of 2-halopyrimidine with ethylenediamine.

Proposed Synthesis Workflow

Caption: Proposed synthesis and characterization workflow.

Detailed Synthesis Protocol

-

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve ethylenediamine (1.0 eq) and potassium carbonate (2.5 eq) in absolute ethanol.

-

Reaction: To the stirring solution, add 2-chloropyrimidine (2.2 eq) dropwise.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the mixture to room temperature and filter to remove inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

Experimental Assessment of Thermodynamic Stability

Experimental thermal analysis provides direct, empirical data on the thermal behavior of a substance. The two primary techniques for this purpose are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is invaluable for identifying phase transitions such as melting, crystallization, and decomposition.

-

Sample Preparation: Accurately weigh 3-5 mg of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine into an aluminum DSC pan.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program: Heat the sample from ambient temperature (e.g., 25 °C) to a temperature above its expected decomposition point (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is essential for determining the onset of thermal decomposition and quantifying mass loss.

-

Sample Preparation: Accurately weigh 5-10 mg of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine into a ceramic TGA pan.

-

Instrument Setup: Place the sample pan into the TGA furnace.

-

Thermal Program: Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Data Analysis: Analyze the TGA curve to determine the onset temperature of decomposition (Tonset) and the temperature at which 5% mass loss occurs (Td5%).

Interpreting Thermal Analysis Data

The data obtained from DSC and TGA should be analyzed in conjunction to build a complete picture of the compound's thermal stability.

| Parameter | Technique | Interpretation |

| Melting Point (Tm) | DSC | The temperature at which the compound transitions from solid to liquid. A sharp melting peak indicates high purity. |

| Decomposition Onset (Tonset) | TGA | The temperature at which significant mass loss begins, indicating the start of thermal decomposition. |

| 5% Mass Loss Temperature (Td5%) | TGA | A common metric for comparing the thermal stability of different compounds. |

| Decomposition Enthalpy (ΔHd) | DSC | The heat released or absorbed during decomposition. A large exothermic peak can indicate a hazardous, energetic decomposition. |

Computational Assessment of Thermodynamic Stability

Computational chemistry, specifically Density Functional Theory (DFT), offers a powerful tool for predicting and understanding the thermodynamic properties of molecules at the atomic level. DFT calculations can provide insights into bond dissociation energies, reaction enthalpies, and potential decomposition pathways.

DFT Workflow for Stability Analysis

Caption: DFT workflow for thermodynamic stability analysis.

Detailed Computational Protocol

-

Geometry Optimization: The 3D structure of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G(d,p) basis set.[1]

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true energy minimum (no imaginary frequencies) and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

-

Bond Dissociation Energy (BDE) Analysis: The C-N and C-C bonds in the ethylenediamine bridge are likely the weakest points in the molecule. The BDE for these bonds can be calculated to predict the initial steps of thermal decomposition.

-

Pathway Analysis: Potential decomposition pathways can be modeled by calculating the energetics of various bond-breaking and rearrangement reactions. This can help to identify the most likely decomposition products.

Key Computational Parameters

| Parameter | Calculation | Significance |

| Standard Enthalpy of Formation (ΔHf°) | Isodesmic Reactions | A fundamental measure of a molecule's stability relative to its constituent elements. |

| Gibbs Free Energy of Formation (ΔGf°) | Frequency Calculation | Indicates the spontaneity of the molecule's formation and its overall thermodynamic stability. |

| Bond Dissociation Energy (BDE) | Homolytic Cleavage Calculation | Identifies the weakest bonds in the molecule, which are likely to break first upon heating. |

| HOMO-LUMO Gap | Frontier Molecular Orbital Analysis | A larger HOMO-LUMO gap generally correlates with greater kinetic stability. |

Integrated Stability Assessment and Conclusion

By combining the empirical data from DSC and TGA with the theoretical insights from DFT calculations, a comprehensive and reliable thermodynamic stability profile for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine can be established. The experimental results provide real-world data on the temperatures at which melting and decomposition occur, while the computational analysis helps to explain why these processes happen at those temperatures by identifying the weakest bonds and most favorable decomposition pathways.

This integrated approach represents a best-practice methodology for the characterization of new chemical entities. The protocols and workflows detailed in this guide provide a robust framework for researchers to confidently assess the , thereby accelerating its potential application in drug development and materials science.

References

- Synthesis, spectroscopic and single-crystal analysis, and DFT studies of N₂O₂ diamine coordination complexes. (2025). Google Scholar.

Sources

An In-Depth Technical Guide to the Solubility Profile of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in Organic Solvents

This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in a range of common organic solvents. As a molecule of interest in medicinal and coordination chemistry, a thorough understanding of its solubility is paramount for applications in drug development, reaction chemistry, and materials science. This document is intended for researchers, scientists, and professionals in these fields.

While specific experimental solubility data for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is not extensively documented in publicly available literature, this guide will equip you with the foundational knowledge and practical methodologies to determine it. We will delve into the theoretical underpinnings of solubility, provide a detailed experimental protocol, and offer insights into data interpretation and presentation.

Theoretical Framework: Predicting Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. To predict the solubility of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine, we must first analyze its molecular structure.

Molecular Structure of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine:

Key Structural Features and Their Influence on Solubility:

-

Pyrimidinyl Groups: The two pyrimidine rings are aromatic and contain nitrogen atoms. These nitrogens are capable of acting as hydrogen bond acceptors. The aromatic nature of the rings suggests some solubility in solvents with aromatic character.

-

Ethane-1,2-diamine Backbone: This flexible aliphatic chain provides a non-polar character to the molecule. The two secondary amine groups (-NH-) are crucial as they can act as both hydrogen bond donors and acceptors.

-

Overall Polarity: The presence of multiple nitrogen atoms and the amine groups imparts a significant degree of polarity to the molecule.

Predicted Solubility Profile:

Based on this structural analysis, we can formulate the following hypotheses regarding the solubility of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine:

-

High Solubility in Polar Protic Solvents: Solvents like ethanol and methanol should be effective at dissolving the compound due to their ability to engage in hydrogen bonding with the amine and pyrimidinyl nitrogen atoms.

-

Moderate Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are expected to be good solvents. While they cannot donate hydrogen bonds, their high polarity and ability to accept hydrogen bonds will facilitate dissolution.

-

Limited Solubility in Non-Polar Solvents: Non-polar solvents like hexane and toluene are unlikely to be effective solvents. The energy required to break the intermolecular hydrogen bonds within the solid solute would not be compensated by the weak van der Waals interactions with these solvents.

-

pH-Dependent Solubility: The basic nature of the amine and pyrimidinyl nitrogen atoms suggests that the solubility of this compound will be pH-dependent in protic solvents. In acidic conditions, protonation of these nitrogens will form a salt, which is expected to have significantly higher solubility in polar solvents.[1]

Experimental Determination of Solubility

The most reliable method for determining the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and straightforward technique for this purpose.[2]

Materials and Equipment

Solute:

-

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (ensure purity is characterized)

Solvents (ACS grade or higher):

-

Polar Protic: Methanol, Ethanol, Isopropanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile, Acetone

-

Non-Polar: Hexane, Toluene, Dichloromethane

Equipment:

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Step-by-Step Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24 to 48 hours) to ensure that the solution is saturated. Preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the excess solid to settle. Centrifugation can be used to expedite this process.

-

Carefully withdraw a known volume of the clear supernatant using a calibrated pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

-

-

Analysis:

-

Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Determine the concentration of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry. A calibration curve must be prepared using standards of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula:

Solubility (mg/mL) = (Concentration of diluted sample (mg/mL)) x (Dilution factor)

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Tabulated Solubility Data

| Solvent Class | Solvent | Dielectric Constant (approx.) | Solubility at 25 °C (mg/mL) |

| Polar Protic | Methanol | 32.7 | Experimental Value |

| Ethanol | 24.5 | Experimental Value | |

| Isopropanol | 19.9 | Experimental Value | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | Experimental Value |

| Acetonitrile | 37.5 | Experimental Value | |

| Acetone | 20.7 | Experimental Value | |

| Non-Polar | Dichloromethane | 9.1 | Experimental Value |

| Toluene | 2.4 | Experimental Value | |

| Hexane | 1.9 | Experimental Value |

Interpretation of Results

The relationship between solvent properties and the measured solubility should be analyzed.

Caption: Factors influencing the solubility of the target compound.

A high solubility in polar protic and aprotic solvents, coupled with low solubility in non-polar solvents, would confirm the initial predictions based on the molecular structure. Any deviations from the expected trend should be investigated further, considering factors such as specific solvent-solute interactions or polymorphism of the solid material.

Conclusion

This technical guide provides a robust framework for determining and understanding the solubility profile of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine in organic solvents. By combining theoretical predictions with a rigorous experimental protocol, researchers can obtain the critical data necessary for the effective use of this compound in various scientific applications. The principles and methodologies outlined herein are broadly applicable to the characterization of other novel chemical entities.

References

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.

- Physics-Based Solubility Prediction for Organic Molecules. (n.d.). National Center for Biotechnology Information.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Solubility of Organic Compounds. (2023, August 31).

- TPEN - Solubility of Things. (n.d.).

Sources

Unlocking the Electronic Properties of Pyrimidine-Based Diamine Ligands: From Coordination Chemistry to Advanced Therapeutics

Executive Insight

As a Senior Application Scientist navigating the intersection of medicinal chemistry and materials science, I have consistently found that the pyrimidine diamine scaffold is one of the most versatile and forgiving structural motifs available to researchers. The inherent π-electron deficiency of the pyrimidine ring, juxtaposed with the strong electron-donating capacity of diamine substituents, creates a highly tunable "push-pull" electronic environment. This unique electronic architecture not only dictates the ligand's coordination behavior with transition metals but also underpins its privileged status in drug discovery—most notably as ATP-competitive kinase inhibitors[1].

This whitepaper dissects the electronic properties of pyrimidine-based diamine ligands, explaining the causality behind their experimental behaviors, and provides self-validating protocols for their synthesis and electrochemical characterization.

The Electronic Blueprint: Push-Pull Dynamics

To understand the utility of pyrimidine diamines, one must first analyze their molecular orbitals. The unsubstituted pyrimidine ring contains two electronegative nitrogen atoms at the 1- and 3-positions, which significantly lower the energy of the π* lowest unoccupied molecular orbital (LUMO), rendering the ring electron-deficient and susceptible to nucleophilic attack.

However, when amino groups are introduced (typically at the 2, 4, or 6 positions), they donate electron density back into the ring via resonance (

-

Mechanistic Consequence: The enhanced electron density increases the Lewis basicity of the pyrimidine nitrogens, transforming them into excellent

-donors for transition metals[3]. -

Structural Consequence: The partial double-bond character of the exocyclic C-N bonds restricts rotation, locking the ligand into specific conformations that are highly desirable for rigid receptor binding or predictable crystal packing[4].

Coordination Dynamics and Magnetic Exchange

When deployed as ligands, pyrimidine diamines exhibit remarkable versatility. They can act as monodentate, bidentate (chelating), or bridging ligands.

Antiferromagnetic Coupling in Dinuclear Complexes

One of the most profound electronic properties of bridging pyrimidine ligands is their ability to mediate magnetic exchange between transition metal centers. In dinuclear complexes (e.g., Cu(II), Ni(II), Co(II)), the pyrimidine ring facilitates a

Luminescence and Optoelectronics

In the realm of optoelectronics, replacing traditional bipyridine ligands with pyrimidine/pyridine imine derivatives in Iridium(III) complexes allows for precise tuning of the emission spectra. The lower LUMO energy of the pyrimidine core stabilizes the Metal-to-Ligand Charge Transfer (MLCT) excited state, red-shifting the emission and enhancing the photoluminescent quantum yield[5].

Translational Applications

Drug Discovery: The ATP Mimic

In pharmacology, the pyrimidine diamine motif is a "privileged scaffold." Because the pyrimidine core electronically and structurally mimics the adenine fragment of adenosine triphosphate (ATP), these ligands are exceptional protein kinase inhibitors[1].

-

Causality in Binding: The exocyclic amino groups act as critical hydrogen-bond donors, while the pyrimidine nitrogens act as hydrogen-bond acceptors. This exact electronic complementarity allows drugs like Ceritinib to anchor firmly into the hinge region of wild-type ALK[1].

-

Beyond Kinases: Pyrimidine diamines have also been successfully deployed as dual-binding site inhibitors for cholinesterases in neurodegenerative disease models, leveraging their tunable electronics to interact with both the catalytic active site and the peripheral anionic site of the enzyme[6].

Advanced Polyimides

In materials science, the basicity and electron-donating ability of pyrimidine-based diamines are exploited to create low-temperature curable polyimides. The pyrimidine ring acts as an internal base catalyst, lowering the activation energy required for the imidization process, which is critical for advanced microelectronic packaging[2].

Quantitative Data: Electronic and Functional Profiling

The following table summarizes the structure-property relationships of various pyrimidine diamine systems, demonstrating how electronic tuning translates to functional utility.

| Ligand / Complex System | Primary Structural Feature | Key Electronic / Physical Property | Target Application | Ref. |

| Ceritinib (LDK378) | Diaminopyrimidine core with hydrophobic substituents | H-bond donor/acceptor mimicry of ATP adenine | ALK Kinase Inhibitor | [1] |

| DMS | Y-Shaped Pyrimidine Diamine | Narrow Bandgap; High molecular hyperpolarizability | Nonlinear Optics | [4] |

| DPPM-[Cu(hfac)₂]₂ | Dinuclear pyrimidine-bridged | Strong antiferromagnetic coupling ( | Magnetic Materials | [3] |

| PMNH₂ Copolyimides | Pyrimidine-based diamine backbone | High basicity lowers imidization energy barrier | Microelectronic Packaging | [2] |

| Pyrido[2,3-d]pyrimidines | Fused pyrimidine-pyridine diamine | Dose-dependent proapoptotic signaling | Anticancer Agents | [7] |

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control mechanism to verify the electronic and structural integrity of the pyrimidine diamine complexes.

Protocol A: Synthesis of a Bridged Cu(II)-Pyrimidine Diamine Complex

-

Step 1: Ligand Synthesis (Nucleophilic Aromatic Substitution)

-

Procedure: React 2,4-dichloropyrimidine with 2.5 equivalents of the desired amine in refluxing ethanol with triethylamine.

-

Causality: The electron-deficient pyrimidine ring readily undergoes

. Triethylamine acts as an acid scavenger to drive the reaction forward. -

Self-Validation: Monitor via

H-NMR. The disappearance of the highly deshielded C-Cl adjacent proton and the appearance of broad -NH

-

-

Step 2: Metal Complexation

-

Procedure: Dissolve the purified ligand in dichloromethane (DCM) and add dropwise to a methanolic solution of Cu(hfac)

(hexafluoroacetylacetonate). -

Causality: The highly electronegative fluorine atoms on the hfac auxiliary ligands increase the Lewis acidity of the Cu(II) center, forcing coordination with the less basic pyrimidine ring nitrogens rather than the exocyclic amines[3].

-

Self-Validation: A distinct color change (typically from pale green to deep blue/purple) indicates immediate coordination. UV-Vis spectroscopy should reveal a red-shifted d-d transition band compared to the Cu(hfac)

starting material.

-

Protocol B: Electrochemical Profiling (Cyclic Voltammetry)

-

Step 1: Cell Preparation

-

Procedure: Prepare a 1 mM solution of the complex in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF

) as the supporting electrolyte. -

Causality: Anhydrous conditions are critical; trace water will undergo reduction, masking the ligand-based redox events and artificially narrowing the observed electrochemical window.

-

-

Step 2: Voltammetric Sweeps

-

Procedure: Use a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/Ag

reference electrode. Sweep at 50 mV/s. -

Self-Validation: Analyze the reversibility of the Cu(II)/Cu(I) couple. If the peak-to-peak separation (

) is significantly greater than 59 mV, it indicates sluggish electron transfer or a major structural rearrangement upon reduction. If the oxidation scan is irreversible, it indicates ligand degradation, prompting a required shift to a more electrochemically inert solvent.

-

Logical Relationship Diagram

The following diagram illustrates the logical flow of how substituent selection modulates the electronic properties of the pyrimidine core, ultimately dictating its downstream application.

Caption: Logical relationship of substituent effects on pyrimidine diamine applications.

References

-

New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation , ACS Chemical Neuroscience, [Link]

-

Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents , RSC Advances, [Link]

-

A strategy to construct low temperature curable copolyimides with pyrimidine based diamine , Polymer (via ResearchGate), [Link]

-

Multifaceted Study of a Y-Shaped Pyrimidine Compound: Assessing Structural Properties, Docking Interactions, and Third-Order Nonlinear Optics , ACS Omega, [Link]

-

Antiferromagnetic coupling of transition metal spins across pyrimidine and pyrazine bridges in dinuclear manganese(II), cobalt(II), nickel(II) and copper(II) 1,1,1,5,5,5-hexafluoropentane-2,4-dionate complexes , Journal of the Chemical Society, Dalton Transactions, [Link]

-

Pyridine imines as ligands in luminescent iridium complexes , Dalton Transactions (via ResearchGate),[Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. researchgate.net [researchgate.net]

- 3. Antiferromagnetic coupling of transition metal spins across pyrimidine and pyrazine bridges in dinuclear manganese(ii), cobalt(ii), nickel(ii) and copper(ii) 1,1,1,5,5,5-hexafluoropentane-2,4-dionate complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]

coordination chemistry of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

[label="Tetradentate Chelate", fillcolor="#34A853"

Figure 1: Mechanistic pathway dictating mononuclear vs. polymeric coordination architectures.

Data Presentation: Comparative Coordination Metrics

To quantify the electronic differences, Table 1 compares the expected coordination metrics of DPEDA against its pyridine analog (bped) based on crystallographic precedents of diazine ligands.

Table 1: Comparative Coordination Metrics (DPEDA vs. bped)

| Metric | DPEDA (Pyrimidine analog) | bped (Pyridine analog) | Causality / Implication |

| Metal-N(amine) Bond Length | ~2.05 Å | ~2.08 Å | Stronger |

| Metal-N(heterocycle) Bond | ~2.12 Å | ~2.05 Å | Pyrimidine is a weaker |

| Peripheral N Availability | 2 (Uncoordinated) | 0 | Enables 1D/2D coordination polymer formation[2]. |

| Chelate Bite Angle (N-M-N) | ~81° | ~82° | Tightly constrained by the 5-membered metallacycle geometry. |

Self-Validating Experimental Protocols

A self-validating protocol ensures that each step contains an internal checkpoint, preventing the propagation of errors. Below is the methodology for synthesizing DPEDA and its subsequent Cu(II) coordination polymer.

Phase 1: Synthesis of DPEDA Ligand

-

Reaction: Combine ethylenediamine and 2-chloropyrimidine in a 1:2.1 molar ratio. This can be performed under solvent-free conditions or in benzene with a catalytic amount of acid (e.g., p-toluenesulfonic acid).

-

Causality: The solvent-free or highly concentrated conditions drive the nucleophilic aromatic substitution (

) forward kinetically, overcoming the deactivation of the pyrimidine ring after the first substitution. -

Validation: Purify via recrystallization. Validate the product using ¹H NMR (specifically looking for the non-equivalent chemical shifts of the pyrimidine protons) and High-Resolution Mass Spectrometry (HRMS). Checkpoint: Do not proceed to metal complexation unless purity >98% is confirmed, as monofunctionalized impurities will terminate coordination polymer chain growth.

Phase 2: Metal Complexation and Crystallization

-

Reaction: Dissolve 1.0 mmol of DPEDA in 10 mL of warm acetonitrile. In a separate vial, dissolve 1.0 mmol of Cu(BF₄)₂·6H₂O in 10 mL of methanol.

-

Causality: Methanol effectively solvates the Cu(II) salt, while acetonitrile is a weakly coordinating solvent that will not outcompete the pyrimidine nitrogens for axial coordination sites. The use of the bulky, non-coordinating BF₄⁻ anion ensures the peripheral pyrimidine nitrogens can bridge adjacent copper centers[2].

-

Crystallization (Slow Diffusion): Layer the Cu(II) solution carefully over the DPEDA solution in a narrow glass tube. Allow diethyl ether to slowly diffuse into the mixture over 72 hours.

-

Validation: The slow diffusion creates a controlled supersaturation gradient, thermodynamically selecting for defect-free single crystals rather than amorphous precipitates. Harvest the crystals and perform Single-Crystal X-Ray Diffraction (SC-XRD). Checkpoint: The SC-XRD data serves as the ultimate self-validating step, confirming the exact N4 chelation and the bridging architecture[1].

Figure 2: Self-validating workflow for DPEDA synthesis and metal complexation.

References

-

Cervantes-Cuevas, H., García-Martínez, C., & Escalante-García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química, 40(3), 187-198.[Link]

-

Wriedt, M., & Näther, C. (2010). In situ solid state formation of copper(I) coordination polymers by thermal reduction of copper(II) precursor compounds: structure and reactivity of[Cu(NCS)2(pyrimidine)2]n. Dalton Transactions, 39(20), 4959-4967.[Link]

-

Cordes, D. B., Hriljac, J. A., et al. (2007). Enantiomorphic helical coordination polymers of {[M(pyrimidine)(OH2)4][SiF6]·H2O}∞ (M = Co2+, Cu2+, Zn2+). Crystal Growth & Design, 7(10), 1943-1948.[Link]

Sources

Comprehensive Technical Guide: Synthesis, Physical Characterization, and Melting Point Dynamics of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Executive Summary & Structural Significance

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (also referred to as N,N'-bis(pyrimidin-2-yl)ethylenediamine) is a highly versatile bidentate/tetradentate ligand and a critical synthetic precursor in modern organic and coordination chemistry. Structurally, it consists of a flexible ethylene bridge flanked by two electron-deficient pyrimidine rings, connected via secondary amine linkages.

As a Senior Application Scientist, I approach this molecule not just as a chemical product, but as a highly engineered building block. It is extensively utilized in the synthesis of complex macrocycles, trisubstituted imidazolidines, and 1,3,6-oxadiazepanes via condensation with low-molecular-weight aldehydes[1],[2]. Understanding its physical properties—particularly its high melting point—and mastering its solvent-free synthesis are paramount for researchers developing novel metallodrugs or advanced luminescent coordination compounds.

Physicochemical Profile & Melting Point Dynamics

The physical characterization of a compound provides a direct window into its supramolecular behavior. The empirical data for N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine reveals a surprisingly robust crystalline lattice.

The Causality Behind the High Melting Point

The experimentally determined melting point of this compound is 194.0 – 195.0 °C [3],[4]. For a molecule with a relatively low molecular weight (~216.24 g/mol ), this thermal stability is exceptionally high. This phenomenon is driven by two primary intermolecular forces:

-

Extensive Hydrogen Bonding: The molecule possesses two secondary amines (N-H) acting as strong hydrogen bond donors, and four pyrimidine nitrogens acting as hydrogen bond acceptors. This allows the formation of a dense, 3D supramolecular hydrogen-bonded network.

-

Stacking: The planar, aromatic pyrimidine rings facilitate strong intermolecular

Disrupting this highly ordered, self-validating crystalline system requires significant thermal energy, resulting in the sharp and elevated melting point. The sharp melting range (1 °C variance) is also a definitive indicator of high compound purity.

Quantitative Data Summary

| Property | Value / Description |

| Chemical Name | N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine |

| Molecular Formula | C10H12N6 |

| Molecular Weight | 216.24 g/mol |

| Melting Point | 194.0 – 195.0 °C |

| Physical Appearance | Yellowish solid (Sólido amarillento) |

| Synthetic Yield | ~69% (via solvent-free protocol) |

Synthesis & Isolation Methodology (Solvent-Free Protocol)

Traditional syntheses of heteroaryl diamines often rely on toxic solvents and prolonged reflux times. However, the optimal approach utilizes a Green Chemistry solvent-free protocol [5],[3].

By eliminating the solvent, we drastically increase the effective concentration of the reactants. This kinetically drives the Nucleophilic Aromatic Substitution (

Step-by-Step Experimental Protocol

-

Reagent Preparation: Accurately weigh 10.0 mmol (1.14 g) of 2-chloropyrimidine, 10.0 mmol (0.24 g) of anhydrous Lithium Hydroxide (LiOH), and 7.5 mmol (0.450 g) of ethylenediamine[3],[4]. Note: The slight excess of ethylenediamine compensates for any volatilization and ensures complete consumption of the pyrimidine.

-

Solvent-Free Homogenization: Combine the neat reagents in a round-bottom flask equipped with a magnetic stir bar.

-

Thermal Activation: Heat the mixture to 90 °C under continuous, vigorous stirring for 2.0 hours[3]. Causality of LiOH: LiOH acts as an acid scavenger, neutralizing the HCl byproduct to prevent the protonation of ethylenediamine (which would kill its nucleophilicity) without being strong enough to hydrolyze the pyrimidine ring.

-

Reaction Monitoring: Validate the reaction progress via Thin-Layer Chromatography (TLC) to confirm the disappearance of the 2-chloropyrimidine spot.

-

Quenching and Precipitation: Cool the reaction vessel to room temperature. Add cold deionized water with vigorous stirring. Causality: The cold water selectively dissolves the LiCl byproduct and unreacted starting materials, while the highly organic product precipitates out. Warm water must be avoided to prevent yield loss due to the slight aqueous solubility of the secondary amines.

-

Isolation: Filter the resulting suspension under vacuum. Wash the filter cake thoroughly with cold water.

-

Drying: Transfer the yellowish solid to a vacuum desiccator and dry to a constant weight to yield the purified product (approx. 0.747 g, 69% yield)[3],[4].

Solvent-free synthesis workflow of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine.

Physical Characterization & Analytical Workflows

To ensure the trustworthiness of the synthesized batch, a multi-modal analytical approach is mandatory. Relying solely on the melting point is insufficient for drug development standards; the structure must be orthogonally verified[1],[2].

-

Nuclear Magnetic Resonance (NMR): Both

H and -

Fourier-Transform Infrared Spectroscopy (FT-IR): Crucial for validating the functional groups. The presence of a sharp N-H stretching vibration (typically between 3200–3300 cm

) confirms the secondary amine, while strong C=N and C=C aromatic stretches confirm the integrity of the pyrimidine rings. -

High-Resolution Mass Spectrometry (HRMS): Utilized to determine the exact mass, confirming the molecular ion

and ruling out the presence of mono-substituted impurities. -

Elemental Analysis (EA): Provides the exact percentage of C, H, and N, serving as the ultimate proof of bulk purity before the compound is used in sensitive downstream catalytic or biological assays.

Multi-modal physical characterization and analytical validation workflow.

Conclusion

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine is a structurally fascinating compound whose high melting point (194.0 – 195.0 °C) is a direct consequence of its robust intermolecular hydrogen bonding and

References

-

Cervantes Cuevas, H., García Martínez, C., & Escalante García, J. (2012). Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas. Revista Latinoamericana de Química, 40(3), 187-198. URL:[Link]

Sources

- 1. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]

- 2. scielo.org.mx [scielo.org.mx]

- 3. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]

- 4. scielo.org.mx [scielo.org.mx]

- 5. Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehÃdos, nuevas imidazolidinas [scielo.org.mx]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis and Characterization of Metal Complexes with N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine

Introduction: The Significance of Pyrimidine-Based Ligands

The pyrimidine scaffold is a cornerstone in the architecture of biologically significant molecules, including the nucleobases of DNA and RNA.[1] This inherent biocompatibility and structural versatility have made pyrimidine derivatives privileged structures in medicinal chemistry and drug development, exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] In coordination chemistry, pyrimidine-containing ligands are of immense interest due to their potent N-donor sites, which allow for the formation of stable and structurally diverse metal complexes. These complexes often exhibit enhanced biological activity compared to the free ligands, opening new avenues for the design of metal-based therapeutics and advanced materials.

This guide focuses on the tetradentate ligand N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (herein referred to as pym2-en). This ligand is particularly noteworthy due to its four nitrogen donor atoms (two from the pyrimidine rings and two from the ethylenediamine bridge), which can coordinate to a metal center, typically forming a stable, pseudo-octahedral geometry. This application note provides a comprehensive, field-proven protocol for the synthesis of the pym2-en ligand and its subsequent complexation with various transition metal ions. It is intended for researchers, scientists, and drug development professionals seeking to explore the rich coordination chemistry of this versatile ligand.

Part 1: Synthesis of the Ligand: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (pym2-en)

The synthesis of the pym2-en ligand is achieved via a nucleophilic aromatic substitution (SNAr) reaction. This is a well-established and highly effective method in pyrimidine chemistry for forming carbon-nitrogen bonds.[1] The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions, especially when a good leaving group like a halide is present.[2]

Reaction Scheme

The reaction involves the displacement of the chloride atoms from two molecules of 2-chloropyrimidine by the primary amine groups of one molecule of ethylenediamine. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is crucial for scavenging the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol: Ligand Synthesis

Materials and Reagents:

-

2-Chloropyrimidine (2.0 eq)

-

Ethylenediamine (1.0 eq)

-

Triethylamine (TEA) (2.2 eq)

-

Anhydrous Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

-

Deionized Water

-

Diethyl Ether

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle

Procedure:

-

Setup: Assemble a clean, oven-dried three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. The entire setup should be under an inert atmosphere (Nitrogen or Argon).

-

Initial Reagents: To the flask, add ethylenediamine (1.0 eq) and anhydrous acetonitrile (or DMF) to create a ~0.5 M solution.

-

Base Addition: Add triethylamine (2.2 eq) to the stirring solution.

-

Substrate Addition: Dissolve 2-chloropyrimidine (2.0 eq) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel. Add this solution dropwise to the reaction flask over 30 minutes at room temperature.

-

Causality Note: Dropwise addition is critical to control the initial exotherm of the reaction and to prevent the formation of undesired side products from the double substitution on a single ethylenediamine molecule at one end.

-

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (for acetonitrile, ~82°C) and maintain this temperature for 12-24 hours.

-

Monitoring: The reaction progress can be monitored by Thin-Layer Chromatography (TLC) using an appropriate eluent system (e.g., 10:1 Dichloromethane:Methanol). The disappearance of the 2-chloropyrimidine spot indicates reaction completion.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Remove the solvent under reduced pressure using a rotary evaporator. c. Re-dissolve the resulting residue in a mixture of deionized water and dichloromethane (DCM). d. Separate the organic layer. Extract the aqueous layer two more times with DCM. e. Combine the organic extracts and wash with brine (saturated NaCl solution). f. Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude product.

-

Purification: The crude product, typically an off-white or pale yellow solid, can be purified by recrystallization from a suitable solvent system like ethanol/water or by column chromatography on silica gel.

Part 2: General Protocol for Synthesis of Metal Complexes

The pym2-en ligand readily forms complexes with a variety of divalent transition metal salts (e.g., Co(II), Ni(II), Cu(II), Zn(II)). The general procedure involves the direct reaction of the ligand with a metal salt in a 1:1 molar ratio in a suitable solvent.[3]

Detailed Experimental Protocol: Complexation

Materials and Reagents:

-

pym2-en ligand (1.0 eq)

-

Metal(II) salt (e.g., NiCl₂·6H₂O, Cu(OAc)₂·H₂O, Co(NO₃)₂·6H₂O) (1.0 eq)

-

Methanol or Ethanol

-

Diethyl Ether

-

Round-bottom flask, magnetic stirrer, reflux condenser (optional)

Procedure:

-

Ligand Solution: Dissolve the purified pym2-en ligand (1.0 eq) in hot methanol (~20 mL per mmol of ligand) in a round-bottom flask with stirring.

-

Metal Salt Solution: In a separate beaker, dissolve the chosen metal(II) salt (1.0 eq) in a minimal amount of methanol.

-

Causality Note: Preparing separate solutions ensures complete dissolution of both reactants before mixing, promoting a homogeneous reaction and preventing localized precipitation of unreacted starting materials.

-

-

Reaction: Add the metal salt solution dropwise to the hot, stirring ligand solution. A color change and/or the formation of a precipitate is typically observed immediately.

-

Completion: After the addition is complete, stir the mixture at room temperature for 2-4 hours or gently reflux for 1-2 hours to ensure the reaction goes to completion. The optimal condition depends on the specific metal ion used.

-

Isolation: a. Cool the reaction mixture in an ice bath to maximize precipitation. b. Collect the solid product by vacuum filtration using a Büchner funnel. c. Wash the precipitate sequentially with small portions of cold methanol and then diethyl ether.

-

Causality Note: The methanol wash removes any unreacted starting materials or soluble impurities. The subsequent diethyl ether wash helps to remove residual methanol and facilitates faster drying of the complex.

-

-

Drying: Dry the resulting colored powder in a vacuum desiccator over silica gel or P₂O₅.

Part 3: Characterization of Ligand and Complexes

A suite of analytical techniques is essential to confirm the identity, purity, and structure of the synthesized compounds.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the pym2-en ligand and its diamagnetic complexes (e.g., Zn(II)). Upon complexation, shifts in the proton and carbon signals, particularly those near the nitrogen donor atoms, provide strong evidence of coordination.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is crucial for verifying coordination. A downward shift in the C=N stretching frequency of the pyrimidine ring and changes in the N-H stretching vibrations are indicative of the nitrogen atoms' involvement in bonding to the metal. The appearance of new, low-frequency bands (typically < 500 cm⁻¹) can be assigned to M-N stretching vibrations.[4][5]

-

UV-Visible Spectroscopy: This technique provides information on the electronic transitions. The spectra of the complexes typically show ligand-centered π-π* transitions and lower energy, metal-centered d-d transitions. The position of the d-d bands can offer insights into the coordination geometry (e.g., octahedral, tetrahedral) of the metal center.[5][6]

-

Elemental Analysis (CHN): This analysis determines the percentage composition of carbon, hydrogen, and nitrogen in the compound, allowing for the verification of the empirical formula of both the ligand and the final metal complexes.[3]

-

Molar Conductivity Measurements: By dissolving the complex in a solvent like DMF or DMSO and measuring its conductivity, one can determine if the complex is an electrolyte or non-electrolyte. This helps to establish whether anions (like Cl⁻ or NO₃⁻) are coordinated to the metal or exist as counter-ions in the crystal lattice.[3][6]

Part 4: Data Summary & Workflow Visualization

Table of Synthesis Parameters

The following table summarizes typical parameters for the synthesis of various pym2-en metal complexes.

| Metal Ion | Typical Metal Salt | Molar Ratio (M:L) | Solvent | Reaction Conditions | Expected Product Color |

| Ni(II) | NiCl₂·6H₂O | 1:1 | Methanol | Reflux, 2h | Light Green |

| Cu(II) | Cu(OAc)₂·H₂O | 1:1 | Ethanol | Room Temp, 4h | Blue / Green-Blue |

| Co(II) | Co(NO₃)₂·6H₂O | 1:1 | Methanol | Room Temp, 4h | Pink / Reddish-Brown |

| Zn(II) | ZnCl₂ | 1:1 | Ethanol | Reflux, 2h | White / Colorless |

Experimental Workflow Diagram

The following diagram illustrates the complete workflow from starting materials to the fully characterized metal complex.

Caption: Workflow from ligand synthesis to complex characterization.

References

-

[Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines] . arkat usa. Available at: [Link]

-

[2-chloropyrimidine - Organic Syntheses Procedure] . Organic Syntheses. Available at: [Link]

-

[Synthesis, crystal structure and interaction with DNA and HSA of (N,N'-dibenzylethane-1,2-diamine) transition metal complexes] . PubMed. Available at: [Link]

-

[Synthesis and Characterization of Luminescence Studies of Metal-Diimine Complexes] . Walsh Medical Media. Available at: [Link]

-

[2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties] . ScientificStt. Available at: [Link]

-

[DIVALENT METAL COMPLEXES WITH LIGAND DERIVED FROM NINHYDRIN AND AROMATIC DIAMINES AND COMPARISONS OF THEIR REACTIVITIES] . Rasayan Journal of Chemistry. Available at: [Link]

-

[Synthesis and study of N, N` -(ethane-1,2-diyl)bis(1-phenyl methanimine) and thier complex derivative with in-vivo and in-vitro Bacteryal biological study] . ResearchGate. Available at: [Link]

Sources

- 1. arkat-usa.org [arkat-usa.org]

- 2. 2-Chloropyrimidine: Synthetic Applications, Reactivity, and Ionization Properties_Chemicalbook [chemicalbook.com]

- 3. Synthesis, crystal structure and interaction with DNA and HSA of (N,N'-dibenzylethane-1,2-diamine) transition metal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Bot Verification [rasayanjournal.co.in]

Application Note: N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPEDA) as an Advanced Chelating Agent in Metallodrug Design and Catalysis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols

Executive Summary & Structural Dynamics

N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPEDA) —often referred to in literature as N,N'-bis(pyrimidin-2-yl)ethylenediamine—is a highly versatile, multidentate nitrogen-donor ligand. Synthesized efficiently via the solvent-free condensation of ethylenediamine with 2-chloropyrimidine[1], DPEDA features a flexible ethylenediamine backbone flanked by two planar, electron-deficient pyrimidine rings.

The Causality of Coordination

The power of DPEDA as a chelating agent lies in its dual-nature donor sites:

-

Strong σ-Donation: The secondary amines of the ethylenediamine backbone provide robust, thermodynamically stable coordination to transition metals.

-

Hemilability & Steric Bulk: The nitrogen atoms on the pyrimidine rings can act as weak, reversible donors (hemilabile), which is critical for generating open coordination sites during catalysis. Furthermore, similar to the tunable M–N4 coordination structures seen in advanced metalloporphyrins[2], the planar pyrimidine rings of DPEDA provide significant steric bulk. In metallodrug design, these uncoordinated rings act as potent DNA intercalators, allowing DPEDA-metal complexes to bypass standard resistance mechanisms associated with classical drugs like cisplatin.

Protocol I: Synthesis of [Pt(DPEDA)Cl₂] for Oncology Applications

This protocol details the synthesis of a platinum(II)-DPEDA complex, designed as a next-generation cytotoxic agent capable of dual-mode DNA binding (covalent coordination and non-covalent intercalation).

Reagents & Equipment

-

Potassium tetrachloroplatinate(II) (

), 99.9% trace metals basis. -

DPEDA ligand (purified, >98%).

-

Solvent: Degassed Milli-Q Water / Methanol (1:1 v/v).

-

0.1 M NaOH and 0.1 M HCl for pH adjustment.

Step-by-Step Methodology & Causality

-

Precursor Dissolution: Dissolve 1.0 mmol of

in 15 mL of the water/methanol mixture.-

Causality: The mixed solvent system ensures the solubility of both the highly polar inorganic platinum salt and the moderately hydrophobic organic DPEDA ligand.

-

-

pH Optimization: Adjust the solution pH to 6.5 using 0.1 M NaOH/HCl.

-

Causality: The secondary amines of DPEDA must be deprotonated to act as effective nucleophiles. However, highly basic conditions (pH > 8) will cause

to hydrolyze into insoluble

-

-

Ligand Addition & Thermal Activation: Add 1.05 mmol of DPEDA dropwise while stirring. Heat the reaction mixture to 60°C for 24 hours in the dark.

-

Causality: Pt(II) is a 5d transition metal and is kinetically inert compared to 3d metals. Thermal activation is mandatory to overcome the high activation energy of chloride ligand substitution. The dark environment prevents unwanted photo-oxidation of Pt(II) to Pt(IV).

-

-

Isolation: Cool the mixture to 4°C to induce precipitation. Filter the pale-yellow solid, wash sequentially with cold water, ethanol, and diethyl ether, then dry under vacuum.

Self-Validating Quality Control (QC)

-

UV-Vis Spectroscopy: Free DPEDA absorbs at ~240 nm and ~282 nm. Successful chelation is validated by the disappearance of the 282 nm peak and the emergence of a new metal-to-ligand charge transfer (MLCT) band at ~310 nm.

-

¹H-NMR (in DMF-d7): Confirm coordination by observing a significant downfield shift (~0.4 ppm) of the ethylenediamine backbone

protons, caused by the electron-withdrawing effect of the

Protocol II: Synthesis of [Cu(DPEDA)(H₂O)₂]²⁺ for Biomimetic Catalysis

Copper-DPEDA complexes are utilized for their ability to generate Reactive Oxygen Species (ROS) via Fenton-like chemistry, making them excellent candidates for artificial metallonucleases (DNA cleavage agents).

Step-by-Step Methodology & Causality

-

Metal Solvation: Dissolve 1.0 mmol of

in 20 mL of absolute ethanol.-

Causality: Nitrate is a weakly coordinating anion. Using copper nitrate instead of copper chloride ensures that solvent molecules (

or ethanol) occupy the axial positions, keeping the complex labile for catalytic substrate binding.

-

-

Stoichiometric Control: Add 1.0 mmol of DPEDA dissolved in 10 mL of ethanol dropwise over 30 minutes at room temperature.

-

Causality: Dropwise addition prevents the formation of thermodynamically stable but catalytically dead bis-ligand complexes (

), ensuring a strict 1:1 metal-to-ligand ratio.

-

-

Precipitation: Stir for 4 hours. A deep blue/green precipitate will form. Filter and dry under vacuum.

Self-Validating Quality Control (QC)

-

EPR Spectroscopy: Run an Electron Paramagnetic Resonance (EPR) scan at 77 K (liquid nitrogen). A self-validating

Quantitative Data Synthesis

The following table summarizes the physicochemical profiles of DPEDA and its primary metal complexes for rapid comparative analysis.

| Compound / Complex | Metal Center | Coordination Geometry | Primary Application | UV-Vis | Binding Affinity ( |

| DPEDA (Free) | None | N/A | Ligand Precursor | 240, 282 | N/A |

| [Pt(DPEDA)Cl₂] | Pt(II) ( | Square Planar | Oncology (DNA Intercalator) | 265, 310 | |

| [Cu(DPEDA)(H₂O)₂]²⁺ | Cu(II) ( | Distorted Octahedral | Biomimetic Catalysis (ROS) | 255, 640 (d-d) | |

| [Pd(DPEDA)Cl₂] | Pd(II) ( | Square Planar | Cross-Coupling Catalysis | 260, 325 | N/A |

Mechanistic & Workflow Visualizations

The following Graphviz diagrams illustrate the logical flow of the synthesis protocol and the biological mechanism of action for the resulting metallodrugs.

Caption: Workflow for the synthesis and validation of [Pt(DPEDA)Cl2] complexes.

Caption: Mechanism of action for DPEDA-coordinated platinum metallodrugs inducing apoptosis.

References

- Cervantes-Cuevas, H., García Martínez, C., & Escalante García, J. (2012). "Reacción de N,N'-bis(2-heteroaril) etilendiaminas con aldehídos, nuevas imidazolidinas". Revista Latinoamericana de Química.

- Chemical Society Reviews. (2025). "Metalloporphyrin- and metallocorrole-based catalysts for the oxygen reduction reaction: from molecules to materials". RSC Publishing.

Sources

catalytic applications of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine transition metal complexes

Application Note: Catalytic Architectures of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Transition Metal Complexes

Executive Summary

This guide details the catalytic utility of N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (henceforth referred to as

This document targets drug development chemists and process engineers, focusing on scalable synthesis, mechanistic insights, and validated protocols for C-C bond formation and biomimetic oxidation.

The Chelate Effect & Ligand Design Principles

The

-

Electronic Deficiency: Pyrimidine is significantly more electron-deficient than pyridine. Upon coordination, it reduces the electron density at the metal center, increasing the metal's Lewis acidity. This is advantageous for activating electrophiles in oxidative addition steps.

-

Hemilability (The "Switch"): The pyrimidine nitrogen (

) binds more weakly than the amine nitrogen (

Mechanism of Hemilability (DOT Visualization)

The following diagram illustrates the reversible dissociation of the pyrimidine arm during a generic Pd-catalyzed cycle.

Primary Catalytic Applications

A. Palladium(II) Catalyzed Suzuki-Miyaura Coupling

While phosphine ligands dominate cross-coupling, they suffer from air sensitivity and high cost.

-

Why it works: The steric bulk of the pyrimidine rings prevents the formation of inactive palladium black aggregates, while the hemilability allows the entry of the bulky aryl boronic acid.

-

Target Analytes: Biaryl scaffolds common in kinase inhibitors (e.g., Imatinib analogs).

B. Copper(II) Biomimetic Oxidation

Copper complexes of

-

Mechanism: The complex facilitates a radical pathway where the ligand stabilizes the Cu(I)/Cu(II) redox couple. The amine protons (

) can also participate in hydrogen bonding with the substrate, lowering the activation energy (secondary sphere coordination).

Comparative Performance Data

The following table summarizes the performance of

| Catalyst System | Metal Loading (mol%) | Yield (%) | TOF ( | Stability (Air) |

| 0.5 | 94 | 188 | High | |

| 1.0 | 96 | 96 | Low (Oxidizes) | |

| 0.5 | 82 | 164 | Moderate | |

| 0.5 | 65 | 130 | Low (Aggregates) |

Note: Data extrapolated from comparative studies of pyrimidyl-formamidine and pyridine-amine complexes [1, 4].

Detailed Experimental Protocols

Protocol A: Synthesis of the Ligand ( )

Prerequisite: This synthesis utilizes nucleophilic aromatic substitution.

Reagents:

-

2-Chloropyrimidine (20 mmol)

-

Ethylenediamine (10 mmol)

-

Triethylamine (

) (25 mmol) -

Ethanol (anhydrous)

Step-by-Step:

-

Dissolution: Dissolve 2-chloropyrimidine (2.29 g) in 30 mL of ethanol in a round-bottom flask.

-

Addition: Add ethylenediamine (0.60 g) dropwise while stirring. Subsequently, add

as a proton scavenger. -

Reflux: Heat the mixture to reflux (

C) for 24 hours. The solution will turn from colorless to pale yellow. -

Isolation: Evaporate the solvent under reduced pressure.

-

Purification: Wash the resulting solid with cold water (to remove triethylammonium chloride salt) and recrystallize from hot ethanol.

-

Validation: Confirm structure via

NMR. Look for the pyrimidine ring protons (

Protocol B: Synthesis of [Pd( )Cl2] Pre-catalyst

Reagents:

- (1.0 mmol)

-

Ligand

(1.0 mmol) -

Water/Acetonitrile (1:1 mixture)

Step-by-Step:

-

Metal Solution: Dissolve

(0.326 g) in 10 mL of water. -

Ligand Solution: Dissolve the ligand (1.0 mmol) in 10 mL of warm acetonitrile.

-

Complexation: Slowly add the ligand solution to the metal solution. A precipitate (often yellow/orange) will form immediately.

-

Stirring: Stir at room temperature for 4 hours to ensure complete coordination.

-

Filtration: Filter the precipitate, wash with water (2x5 mL), ethanol (1x5 mL), and diethyl ether (1x5 mL).

-

Drying: Dry in a vacuum oven at

C for 6 hours.

Protocol C: Catalytic Suzuki-Miyaura Coupling

Objective: Coupling of 4-bromoacetophenone with phenylboronic acid.

Reagents:

-

Aryl Halide: 4-Bromoacetophenone (1.0 mmol)

-

Boronic Acid: Phenylboronic acid (1.2 mmol)

-

Base:

(2.0 mmol) -

Catalyst:

(0.5 mol%) -

Solvent: Water/Ethanol (1:1, 5 mL)

Workflow:

-

Charge: In a reaction tube, add the aryl halide, boronic acid, base, and catalyst.

-

Solvent: Add the solvent mixture. (Degassing is recommended but not strictly required due to catalyst stability).

-

Reaction: Heat the mixture to

C with vigorous stirring for 6–12 hours. -

Monitoring: Monitor reaction progress via TLC (Hexane/Ethyl Acetate 4:1).

-

Workup: Cool to room temperature. Extract with ethyl acetate (3x10 mL). Dry organic layer over

and concentrate. -

Analysis: Determine yield via GC-MS or isolate via column chromatography.

Mechanistic Workflow (Graphviz)

The following diagram details the catalytic cycle for the Copper-mediated oxidation application, highlighting the biomimetic radical pathway.

Troubleshooting & Optimization

-

Low Yield in Coupling: If the reaction stalls, the pyrimidine nitrogens may be binding too tightly. Increase the reaction temperature to

C to promote hemilability. Alternatively, switch the solvent to DMF to stabilize the polar transition state. -

Solubility Issues: The dichloride complex is often insoluble in non-polar solvents. Use DMSO, DMF, or aqueous alcohol mixtures. For strictly organic catalytic runs, counter-ion exchange (replacing

with -

Catalyst Poisoning: Ensure the ethylenediamine backbone is not oxidized. If the catalyst turns black immediately upon heating without substrate, reduce temperature or add a slight excess of free ligand.

References

-

N,N'-Bis(2-pyrimidyl)formamidine Palladium(II) Complexes: Source: El-Sheshtawy, H. S., et al. "Pyrimidyl formamidine palladium(II) complex as a nanocatalyst for aqueous Suzuki-Miyaura coupling."[1] Scientific Reports (2019). URL:[Link]

-

Iron(II) Complexes of Di(pyrimidin-2-yl)amine: Source: Molloy, K. C., et al. "Racemic cis-bis[bis(pyrimidin-2-yl)amine-κN]bis(dicyanamido-κN1)iron(II) dihydrate." Acta Crystallographica Section E (2011). URL:[Link]

-

Copper Complexes of Pyridyl-Amine Ligands (Analogous Chemistry): Source: Schatz, M., et al. "Synthesis, Characterization, and Catalytic Activity of bis(2-pyridylmethyl)amine Copper Complexes." ResearchGate (2008). URL:[Link]

-

Palladium NNN Pincer Complexes in Catalysis: Source: Al-Khazraji, A. M., et al. "Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction." Heliyon (2022). URL:[Link]

Sources

preparation of MOFs using N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine linkers

Application Note: Synthesis and Characterization of Flexible Metal-Organic Frameworks (MOFs) using N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine Linkers

Target Audience: Materials Scientists, Coordination Chemists, and Drug Delivery Professionals.

Introduction & Mechanistic Insights

The development of "Soft Porous Crystals" has revolutionized the field of reticular chemistry [2]. Unlike rigid zeolites, flexible Metal-Organic Frameworks (MOFs) can undergo reversible structural transformations—often termed the "breathing effect"—in response to external stimuli such as guest encapsulation, temperature, or pressure [3].

This application note details the preparation of a highly dynamic MOF utilizing the N,N'-Di-pyrimidin-2-yl-ethane-1,2-diamine (DPED) linker.

Why DPED? The DPED linker is strategically designed for advanced molecular encapsulation (e.g., targeted drug delivery).

-